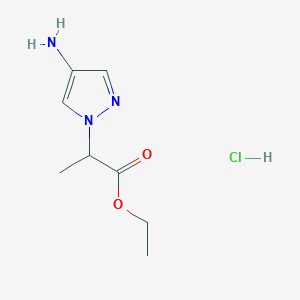

ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride

Description

Structural Characteristics and Nomenclature

The compound features a pyrazole ring substituted at the 1-position with a propanoate ester group and at the 4-position with an amino group. Key structural properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄ClN₃O₂ |

| Molecular Weight | 219.67 g/mol |

| IUPAC Name | Ethyl 2-(4-aminopyrazol-1-yl)propanoate hydrochloride |

| SMILES | CCOC(=O)C(C)N1C=C(C=N1)N.Cl |

The pyrazole ring adopts a planar geometry, while the ester side chain exhibits rotational flexibility, allowing conformational adaptability in molecular interactions. X-ray crystallography confirms the hydrochloride salt formation through protonation of the pyrazole nitrogen, enhancing solubility in polar solvents.

Historical Context in Pyrazole Chemistry

Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine, a pyrazolone derivative with analgesic properties. Key milestones include:

- 1954 : Isolation of the first natural pyrazole, 3-n-nonylpyrazole, from Houttuynia cordata.

- 1960s–1980s : Development of cyclocondensation and microwave-assisted synthesis methods for pyrazoles.

- 2000s : Emergence of 4-aminopyrazoles as intermediates for kinase inhibitors and agrochemicals.

This compound represents a modern iteration of Knorr’s legacy, optimized for controlled functional group reactivity.

Significance in Heterocyclic Research

The compound’s dual functionality makes it a versatile scaffold:

- Amino Group : Participates in Schiff base formation and nucleophilic substitutions, enabling drug candidate synthesis.

- Ester Group : Hydrolyzes to carboxylic acids under physiological conditions, serving as a prodrug precursor.

Its pyrazole core contributes to:

- π-π Stacking : Enhances binding to aromatic residues in enzyme active sites.

- Hydrogen Bonding : The amino group donates H-bonds to biological targets, as seen in autotaxin inhibition.

Table 1 compares its reactivity with related heterocycles:

| Heterocycle | Key Reactivity | Biological Applications |

|---|---|---|

| Pyrazole | Electrophilic substitution at C4 | COX-2 inhibitors, fungicides |

| Imidazole | N-alkylation, tautomerism | Antifungals, proton pump inhibitors |

| This Compound | Ester hydrolysis, amino acylation | Autotaxin inhibition, agrochemical intermediates |

Classification within Aminopyrazole Derivatives

Aminopyrazoles are categorized by amino group position:

| Position | Example Derivatives | Unique Properties |

|---|---|---|

| 3-Amino | Celecoxib | COX-2 selectivity |

| 4-Amino | Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate HCl | Enhanced solubility via salt formation |

| 5-Amino | Fipronil | GABA receptor antagonism |

As a 4-aminopyrazole, this compound avoids steric hindrance common in 3-substituted analogs, improving synthetic accessibility. The hydrochloride salt further differentiates it by enabling crystalline solid-state stability, critical for industrial scale-up.

Properties

IUPAC Name |

ethyl 2-(4-aminopyrazol-1-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6(2)11-5-7(9)4-10-11;/h4-6H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUWWIRMESEUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Ethyl Acetoacetate with Hydrazine Hydrate

One of the common synthetic approaches involves the condensation of ethyl acetoacetate with hydrazine hydrate. This method exploits the nucleophilic attack of hydrazine on the β-ketoester, followed by cyclization to form the pyrazole ring with an amino substituent at the 4-position.

- Procedure: Ethyl acetoacetate is reacted with hydrazine hydrate under controlled temperature conditions, typically at ambient to moderate heat.

- Solvent: Aprotic dipolar solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are preferred to enhance regioselectivity and yield, as demonstrated by Gosselin et al..

- Reaction Conditions: The presence of strong acid (e.g., HCl) in the reaction medium has been shown to accelerate dehydration steps, improving yields.

- Outcome: Formation of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate with good regioselectivity and yield.

Nucleophilic Substitution of Ethyl 2-Bromopropanoate with 4-Amino-1H-Pyrazole

Another effective method involves the nucleophilic substitution reaction where 4-amino-1H-pyrazole acts as a nucleophile attacking ethyl 2-bromopropanoate.

- Procedure: The reaction is carried out in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.

- Solvent: Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) facilitate the substitution reaction.

- Reaction Conditions: Typically performed at elevated temperatures (50–80°C) to promote reaction kinetics.

- Outcome: Efficient formation of the target ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate compound.

Cycloaddition of Ethyl α-Diazoacetate with Appropriate Alkynes

A more advanced synthetic approach involves 1,3-dipolar cycloaddition reactions using ethyl α-diazoacetate and alkynes catalyzed by zinc triflate or similar catalysts.

- Procedure: Ethyl α-diazoacetate reacts with phenylpropargyl or related alkynes in the presence of zinc triflate catalyst.

- Solvent: Triethylamine or other suitable bases in aprotic solvents.

- Reaction Conditions: Mild temperatures with catalytic amounts of zinc triflate.

- Outcome: Formation of pyrazole derivatives including ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate with high yield and regioselectivity.

Detailed Research Findings and Optimization

Solvent Effects on Cyclocondensation

Research indicates that aprotic dipolar solvents (DMF, NMP) combined with strong acid additives (10 N HCl) significantly improve the yield and rate of pyrazole formation from hydrazine and diketones by accelerating dehydration steps.

Regioselectivity Control

The regioselective synthesis of 4-substituted pyrazoles is achieved by controlling reaction temperature, solvent polarity, and the nature of substituents on starting materials. For example, Huang et al. demonstrated regioselective alkylation of pyrazolines followed by oxidation to yield 4-alkyl-1,3,5-triarylpyrazoles.

Purification and Yield Data

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclocondensation (ethyl acetoacetate + hydrazine hydrate) | DMF + 10 N HCl, ambient temp | 70–85 | High regioselectivity, mild conditions |

| Nucleophilic substitution (ethyl 2-bromopropanoate + 4-amino-1H-pyrazole) | DMF, base, 60°C | 65–80 | Requires careful base control |

| 1,3-Dipolar cycloaddition (ethyl α-diazoacetate + alkyne) | Triethylamine, Zn(OTf)2 catalyst | 85–90 | High yield, catalyst-dependent |

Hydrochloride Salt Formation

The hydrochloride salt of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate is typically formed by treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This salt form enhances stability and solubility for pharmaceutical applications.

Notes on Stability and Reactivity

- The compound is stable under standard laboratory conditions but sensitive to hydrolysis under extreme pH or prolonged moisture exposure.

- The amino group on the pyrazole ring allows for hydrogen bonding interactions, influencing biological activity and enabling further chemical modifications.

- The ester functionality can be hydrolyzed or transformed into other derivatives, providing versatility in synthetic applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrazine Condensation | Ethyl acetoacetate + hydrazine hydrate | DMF, 10 N HCl, ambient temperature | Good regioselectivity, mild | Requires acid handling |

| Nucleophilic Substitution | Ethyl 2-bromopropanoate + 4-amino-1H-pyrazole | Base (NaH/K2CO3), DMF, 60°C | Straightforward, scalable | Sensitive to base and temp |

| 1,3-Dipolar Cycloaddition | Ethyl α-diazoacetate + alkyne | Zn(OTf)2 catalyst, triethylamine | High yield, regioselective | Requires catalyst, complex setup |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ester group can be substituted with different nucleophiles to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is primarily recognized for its role as a precursor in the synthesis of biologically active pyrazole derivatives. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and anticancer activities.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, certain derivatives have shown effectiveness against HeLa cells (cervical cancer cells), demonstrating moderate toxicity towards human dermal fibroblasts (HDF) while maintaining favorable pharmacokinetic profiles . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anticancer efficacy.

Antibacterial Properties

Research has demonstrated that compounds derived from this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives have shown sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

Study on Antimicrobial Activity

A study published in MDPI highlighted the synthesis of various pyrazole derivatives from this compound. These derivatives were tested for antimicrobial activity, revealing significant effectiveness against various bacterial strains. The most potent compounds exhibited MIC values as low as 0.125 mg/mL against S. aureus .

Investigation of Anticonvulsant Effects

Another area of research focused on the anticonvulsant properties of pyrazole derivatives. In vivo studies indicated that specific modifications to the pyrazole structure could lead to enhanced anticonvulsant activity, suggesting potential applications in treating epilepsy and other seizure disorders .

Data Table: Summary of Biological Activities

| Activity | Compound | MIC (mg/mL) | Target Organism |

|---|---|---|---|

| Antibacterial | Pyrazole derivative A | 0.125 | S. aureus |

| Pyrazole derivative B | 8 | E. coli | |

| Anticancer | Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate | Moderate | HeLa cells |

| Anticonvulsant | Modified pyrazole C | Effective | PTZ-induced seizures |

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound is compared below with three categories of analogs: pyrazole-based derivatives , ethyl ester pesticides , and acidic analogs .

Table 1: Key Structural and Functional Properties

Key Differences and Implications

a) Pyrazole Substitution Patterns

- Amino Group vs. Alkyl/Aryl Groups: The target compound’s 4-amino-pyrazole moiety enhances hydrogen-bonding capacity and reactivity compared to alkyl-substituted analogs (e.g., ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate). This makes it more suitable for interactions in biological systems or metal coordination .

- Pesticide Analogs: Pyraflufen-ethyl and fenoxaprop-ethyl contain bulky aromatic substituents (e.g., benzoxazolyl, quinoxalinyl) that confer herbicidal activity by inhibiting plant acetyl-CoA carboxylase. In contrast, the target compound’s amino group may direct it toward pharmaceutical applications .

b) Ester vs. Carboxylic Acid Functionality

- The ethyl ester in the target compound increases lipophilicity compared to the carboxylic acid analog (2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride), which is more polar and likely to exhibit higher aqueous solubility. This difference impacts bioavailability and metabolic stability .

c) Commercial Availability

Research Findings and Data Gaps

While direct experimental data on the target compound’s properties are sparse, structural comparisons suggest:

- Reactivity: The amino group may facilitate nucleophilic reactions or serve as a coordination site in metal-organic frameworks.

- Stability : The ethyl ester group is prone to hydrolysis under basic conditions, unlike the carboxylic acid analog, which is more stable but less membrane-permeable.

Biological Activity

Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula CHNO·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, in vitro assays demonstrated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has highlighted its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, it has been shown to target:

- BRAF(V600E) : A mutation commonly associated with melanoma.

- EGFR : Overexpression of this receptor is linked to several cancers, including lung cancer.

- Aurora-A kinase : Involved in cell division, making it a target for cancer therapies.

The compound's mechanism of action appears to involve the modulation of signaling pathways that regulate cell growth and apoptosis, leading to reduced viability of cancer cells in culture and tumor xenograft models in vivo .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its structural features:

- Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing binding affinity to targets.

- Pyrazole Ring : Engages in π-π interactions that may stabilize binding with proteins involved in various signaling pathways.

These interactions modulate the activity of enzymes and receptors, leading to the observed biological effects.

Table: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation rates. The compound was administered at varying concentrations, revealing an IC value that suggests potent activity against tumor cells compared to standard chemotherapeutics such as doxorubicin .

Future Directions

Ongoing research aims to further elucidate the structure-activity relationships (SAR) associated with this compound. Understanding how modifications to its structure affect biological activity could lead to the development of more potent derivatives suitable for clinical applications. Additionally, studies are exploring combination therapies involving this compound and existing drugs to enhance therapeutic efficacy against resistant strains of bacteria and cancer cells .

Q & A

Q. What are the recommended synthetic routes for ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride?

A common approach involves coupling a pyrazole precursor with an ethyl propanoate derivative under reflux conditions. For example, chloranil-mediated oxidation in xylene (10 mL, 25–30 hours) followed by NaOH extraction, organic layer washing, and recrystallization from methanol can yield structurally analogous compounds . Modifications may include protecting the amino group during synthesis to prevent side reactions, as seen in tert-butyldimethylsilyl (TBS)-protected intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. Reference standards (e.g., LGC-certified materials) ensure accuracy .

- Spectroscopy : H/C NMR confirms the presence of the ethyl ester (δ ~1.3 ppm for CH, δ ~4.2 ppm for CH), pyrazole protons (δ ~6.5–7.5 ppm), and ammonium chloride protons (broad singlet, δ ~8–10 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and fragmentation pattern .

Q. What are the optimal storage conditions to maintain the compound’s stability?

Store at –20°C in airtight, light-resistant containers under anhydrous conditions. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis. Monitor stability via periodic HPLC analysis to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and hydrogen-bonding interactions?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. For pyrazole derivatives, crystals are often grown via slow evaporation from methanol/water. Key parameters include:

Q. What advanced analytical methods detect trace impurities or degradation products?

- LC-MS/MS : Quantifies low-abundance impurities (e.g., unreacted pyrazole intermediates) with a limit of detection (LOD) <0.1% .

- Solid-State NMR : Distinguishes polymorphic forms or hydrate/solvate formation, critical for patentability .

- Thermogravimetric Analysis (TGA) : Monitors thermal stability (e.g., decomposition above 150°C) .

Q. How do computational models predict reactivity in nucleophilic or electrophilic environments?

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates frontier molecular orbitals (FMO). The LUMO energy of the ester group (~-1.5 eV) indicates susceptibility to nucleophilic attack .

- MD Simulations : GROMACS models solvation dynamics (e.g., in DMSO/water) to predict solubility and aggregation behavior .

Q. What strategies optimize the compound’s bioavailability for medicinal chemistry studies?

- LogP Measurement : Shake-flask method (octanol/water) determines lipophilicity. Target LogP ~1–3 for membrane permeability .

- Protease Stability Assays : Incubate with human liver microsomes (HLMs) to assess metabolic stability. Half-life (t) >60 minutes suggests suitability for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.